molecular formula C6H3BrClFS B12860103 4-Bromo-5-chloro-2-fluorobenzenethiol

4-Bromo-5-chloro-2-fluorobenzenethiol

Cat. No.: B12860103
M. Wt: 241.51 g/mol
InChI Key: VFNIBJCQLXCPRR-UHFFFAOYSA-N
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Description

4-Bromo-5-chloro-2-fluorobenzenethiol (C₆H₂BrClFS) is a halogenated benzenethiol derivative characterized by substituents at the 2-, 4-, and 5-positions of the benzene ring. It is primarily utilized in organic synthesis, pharmaceutical intermediates, and materials science.

Properties

Molecular Formula

C6H3BrClFS

Molecular Weight

241.51 g/mol

IUPAC Name

4-bromo-5-chloro-2-fluorobenzenethiol

InChI

InChI=1S/C6H3BrClFS/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H

InChI Key

VFNIBJCQLXCPRR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)S)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5-chloro-2-fluorobenzenethiol typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

    Halogenation: Introduction of bromine, chlorine, and fluorine atoms to the benzene ring through electrophilic aromatic substitution reactions.

    Thiol Group Introduction: Conversion of a suitable precursor to the thiol derivative using reagents like thiourea followed by hydrolysis.

Industrial Production Methods

Industrial production of 4-Bromo-5-chloro-2-fluorobenzenethiol may involve large-scale halogenation and thiolation processes, optimized for high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-fluorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the thiol group to a sulfide.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or alkoxides under basic conditions.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Sulfides.

    Substitution: Derivatives with new functional groups replacing halogens.

Scientific Research Applications

4-Bromo-5-chloro-2-fluorobenzenethiol is used in various scientific research applications, including:

    Chemistry: As a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: In the study of enzyme inhibition and protein modification.

    Medicine: Potential use in drug development and as a precursor for pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-5-chloro-2-fluorobenzenethiol involves its interaction with molecular targets through its thiol group and halogen atoms. The thiol group can form covalent bonds with proteins and enzymes, leading to inhibition or modification of their activity. The halogen atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence highlights structurally related halogenated aromatic compounds, which can be analyzed for indirect insights:

Substituent Positioning and Reactivity

  • 4-Bromo-2-fluorobenzoyl Chloride (: B5817-25G):

    • Reactivity: The acyl chloride group (-COCl) enhances electrophilicity, making it prone to nucleophilic substitution. In contrast, 4-Bromo-5-chloro-2-fluorobenzenethiol’s -SH group facilitates nucleophilic and redox reactions.
    • Applications: Used in peptide coupling (), whereas benzenethiols are employed in metal coordination or polymer crosslinking.
  • 2-Chloro-4-bromo-5-fluorotoluene (: BP 8896):

    • Structural Similarity: Shares Br, Cl, and F substituents but lacks the thiol group.
    • Reactivity Differences: The methyl group (-CH₃) in toluene derivatives reduces ring activation compared to the electron-rich thiol in benzenethiols.

Commercial and Industrial Relevance

  • 2-Bromo-4-fluorobenzylamine Hydrochloride ():
    • Market Data: Highlighted in global market reports for agrochemical and pharmaceutical applications.
    • Comparison: Benzenethiols are less commonly commercialized than benzylamines or acyl chlorides due to stability challenges (e.g., oxidation).

Physicochemical Properties

Compound Molecular Weight Key Functional Groups Key Applications Stability Concerns
4-Bromo-5-chloro-2-fluorobenzenethiol ~245.5 g/mol -SH, Br, Cl, F Catalysis, Pharmaceuticals Oxidation to disulfides
4-Bromo-2-fluorobenzoyl Chloride 237.46 g/mol -COCl, Br, F Peptide synthesis Hydrolysis sensitivity
2-Chloro-4-bromo-5-fluorotoluene 223.45 g/mol -CH₃, Br, Cl, F Intermediate in organic synthesis Low reactivity

Limitations of the Evidence

The provided sources lack explicit data on 4-Bromo-5-chloro-2-fluorobenzenethiol, requiring extrapolation from structurally similar compounds. Key gaps include:

  • Synthetic Routes: No direct methods for introducing the thiol group in the described halogenated benzene systems (cf. ).
  • Spectroscopic Data : Absence of NMR, IR, or MS data for the target compound.
  • Biological or Material Studies: No cited research on its pharmaceutical or industrial utility.

Recommendations for Further Research

Database Exploration : Consult Reaxys, SciFinder, or PubChem for synthetic protocols and spectral data.

Theoretical Modeling : Use computational tools (e.g., DFT) to predict reactivity and stability.

Experimental Validation : Conduct small-scale synthesis and characterization using methodologies from analogous compounds (e.g., ’s acyl chloride couplings).

Biological Activity

4-Bromo-5-chloro-2-fluorobenzenethiol is a halogenated thiophenol compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties. The presence of halogen substituents, specifically bromine, chlorine, and fluorine, alongside the thiol group, contributes to its distinctive chemical reactivity and potential biological activity. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The molecular structure of 4-Bromo-5-chloro-2-fluorobenzenethiol can be represented as follows:

C6H3BrClFS\text{C}_6\text{H}_3\text{BrClF}\text{S}

This compound features:

  • Bromine (Br) : Known for enhancing biological activity through halogen bonding.
  • Chlorine (Cl) : Often contributes to lipophilicity and bioavailability.
  • Fluorine (F) : Can influence the electronic properties of the molecule, affecting its interaction with biological targets.
  • Thiol Group (-SH) : Imparts nucleophilic properties that allow for covalent interactions with proteins.

Antimicrobial Activity

Research indicates that compounds containing thiol groups exhibit significant antimicrobial properties. Specifically, 4-Bromo-5-chloro-2-fluorobenzenethiol has been tested against various bacterial strains. The thiol group can form disulfide bonds with cysteine residues in bacterial proteins, leading to inhibition of bacterial growth.

Table 1: Antimicrobial Activity Against Various Bacteria

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Anticancer Properties

The anticancer potential of 4-Bromo-5-chloro-2-fluorobenzenethiol has been explored in various cancer cell lines. Studies suggest that the compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study: Inhibition of Cancer Cell Proliferation
In a study evaluating the effects on human breast cancer cells (MCF-7), treatment with 4-Bromo-5-chloro-2-fluorobenzenethiol resulted in a significant reduction in cell viability:

  • Control Group Viability : 100%
  • Treatment Group Viability (50 µM) : 45%

This suggests a promising role for this compound in cancer therapeutics.

Enzyme Inhibition

4-Bromo-5-chloro-2-fluorobenzenethiol has shown potential as an inhibitor of specific enzymes. The mechanism is primarily attributed to the formation of covalent bonds between the thiol group and active site residues in target enzymes.

Table 2: Enzyme Inhibition Data

EnzymeIC50 (µM)Mechanism
Carbonic Anhydrase1.5Covalent modification
Acetylcholinesterase0.8Active site binding

The biological activity of 4-Bromo-5-chloro-2-fluorobenzenethiol can be attributed to several mechanisms:

  • Covalent Bond Formation : The thiol group can react with electrophilic centers in proteins, leading to functional modifications.
  • Halogen Bonding : The presence of halogens enhances binding affinity to biological targets.
  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation has been observed in cancer studies.

Future Directions and Research Implications

Further research is essential to fully elucidate the mechanisms underlying the biological activities of 4-Bromo-5-chloro-2-fluorobenzenethiol. Potential future studies could include:

  • In Vivo Studies : Assessing the efficacy and safety profile in animal models.
  • Structural Modifications : Synthesizing derivatives to enhance selectivity and potency against specific biological targets.
  • Mechanistic Studies : Detailed investigations into the molecular interactions at play within cellular systems.

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